6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Overview
Description
This compound is a nitrogen-containing heterocycle . It has been used in the study of the human dopamine D3 receptor . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C12H19ClN4. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Crystal and Molecular Structures
A study investigated the crystal and molecular structures of related compounds, which can provide insights into the properties and potential applications of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine. The research highlighted the importance of conformational differences and substantial hydrogen-bonding interactions in these compounds (Odell et al., 2007).
Ring Transformations in Reactions
Another study explored ring transformations in reactions involving heterocyclic halogeno compounds, which are closely related to the chemical structure of this compound. This research can provide insights into how similar compounds react and transform under specific conditions (Hertog et al., 2010).
Molecular Docking and Experimental Inquisitions
A study conducted molecular docking and experimental analyses on a molecule structurally similar to this compound. This study's findings on molecular stability, charge localization, and biological activity could be relevant for understanding the applications of the compound (Aayisha et al., 2019).
Synthesis and Structure Analysis
Research has also been conducted on the synthesis and structure of compounds similar to this compound, which helps in understanding the chemical pathways and structural characteristics of these types of compounds (Mishnev et al., 1979).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-3-17-6-4-5-10(17)8-14-12-7-11(13)15-9(2)16-12/h7,10H,3-6,8H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNRDUNSFETGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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